molecular formula C15H16N4O4S B2706607 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 330181-77-6

7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2706607
CAS No.: 330181-77-6
M. Wt: 348.38
InChI Key: BDHANQWERUNOJW-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various chemical transformations such as alkylation, thiolation, and hydroxylation. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are often studied for their potential as enzyme inhibitors, antiviral agents, and anticancer compounds. The specific biological activity of 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its interaction with biological targets.

Medicine

In medicine, compounds like this are explored for their therapeutic potential. They may act on specific molecular pathways, offering possibilities for the treatment of diseases such as cancer, viral infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its diverse reactivity makes it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 7-(2-hydroxy-3-phenoxypropyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-18-12-11(13(21)17-14(18)22)19(15(24)16-12)7-9(20)8-23-10-5-3-2-4-6-10/h2-6,9,20H,7-8H2,1H3,(H,16,24)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHANQWERUNOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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